molecular formula C16H20N2O4 B2358547 2-[(Tert-butoxy)carbonylamino]-3-indol-6-ylpropanoic acid CAS No. 1259973-23-3

2-[(Tert-butoxy)carbonylamino]-3-indol-6-ylpropanoic acid

Cat. No.: B2358547
CAS No.: 1259973-23-3
M. Wt: 304.346
InChI Key: HZDMRJOAWPIQPO-UHFFFAOYSA-N
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Description

2-[(Tert-butoxy)carbonylamino]-3-indol-6-ylpropanoic acid is a compound that features a tert-butoxycarbonyl (Boc) protected amino group and an indole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Tert-butoxy)carbonylamino]-3-indol-6-ylpropanoic acid typically involves the protection of the amino group with a tert-butoxycarbonyl (Boc) group. This protection is achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The indole moiety is introduced through a series of reactions involving the appropriate starting materials and reagents .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-[(Tert-butoxy)carbonylamino]-3-indol-6-ylpropanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the indole moiety can yield various oxidized derivatives, while reduction can produce the corresponding reduced forms .

Scientific Research Applications

2-[(Tert-butoxy)carbonylamino]-3-indol-6-ylpropanoic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential role in biological systems and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(Tert-butoxy)carbonylamino]-3-indol-6-ylpropanoic acid involves its interaction with molecular targets and pathways. The Boc-protected amino group can be deprotected under acidic conditions to reveal the free amino group, which can then participate in various biochemical reactions. The indole moiety can interact with biological receptors and enzymes, influencing their activity and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(Tert-butoxy)carbonylamino]-3-indol-6-ylpropanoic acid is unique due to the presence of both the Boc-protected amino group and the indole moiety.

Properties

IUPAC Name

3-(1H-indol-6-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O4/c1-16(2,3)22-15(21)18-13(14(19)20)9-10-4-5-11-6-7-17-12(11)8-10/h4-8,13,17H,9H2,1-3H3,(H,18,21)(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZDMRJOAWPIQPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC2=C(C=C1)C=CN2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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